アルベンダゾールオキシド

概要

説明

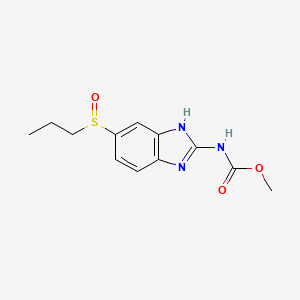

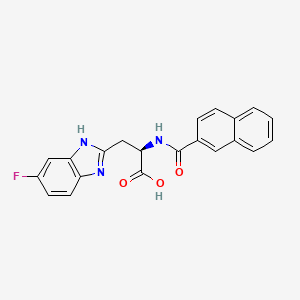

アルベンダゾールオキシドは、アルベンダゾールスルホキシドとしても知られており、広域スペクトル駆虫剤および抗原虫剤であるアルベンダゾールの代謝産物です。アルベンダゾールオキシドは、ベンゾイミダゾール系化合物の一種であり、主にさまざまな寄生虫感染症の治療に使用されます。 それは、回虫、鉤虫、条虫などの腸内寄生虫に対する有効性で知られています .

科学的研究の応用

Albendazole oxide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying benzimidazole derivatives and their reactions.

Biology: Studied for its effects on various biological systems, including its role in inhibiting microtubule formation.

Medicine: Used in the treatment of parasitic infections and has shown potential as an anti-tumor agent by inducing immunotherapy responses and facilitating ubiquitin-mediated degradation of PD-L1

Industry: Utilized in the development of drug delivery systems, including nanoparticles and other formulations to improve bioavailability

作用機序

アルベンダゾールオキシドは、チューブリンのコルヒチン感受性部位に結合し、微小管への重合を阻害することでその効果を発揮します。微小管形成のこの破壊は、寄生虫の腸細胞に変性的な変化をもたらし、最終的には寄生虫の不動化と死を引き起こします。 この化合物は、PD-L1のユビキチン媒介分解を促進することにより、免疫療法反応を誘導し、CD8 + T細胞の活性を高めます .

準備方法

合成経路と反応条件

アルベンダゾールオキシドは、アルベンダゾールの酸化によって合成されます。一般的な方法の1つは、アルベンダゾールをギ酸に溶解し、次に活性炭とクロマトグラフィーシリカゲルを混合したものを添加することです。その後、過酸化水素を添加してアルベンダゾールを酸化します。この反応は通常、40°Cから60°Cの温度で行われます。 反応が完了したら、混合物をろ過し、ろ液を分離してアルベンダゾールオキシドを得ます .

工業的生産方法

アルベンダゾールオキシドの工業的生産は、同様の原理に従っていますが、より大規模に行われます。このプロセスは、酸化にギ酸と過酸化水素を使用し、反応条件を慎重に制御して、高い収率と純度を確保します。 活性炭とクロマトグラフィーシリカゲルの使用は、工業用途に適したクリーンなプロセスを実現するのに役立ちます .

化学反応の分析

反応の種類

アルベンダゾールオキシドは、以下を含むさまざまな化学反応を起こします。

酸化: さらなる酸化により、アルベンダゾールオキシドをアルベンダゾールスルホンに変換できます。

還元: 還元反応は、アルベンダゾールオキシドをアルベンダゾールに戻すことができます。

一般的な試薬と条件

酸化: ギ酸の存在下での過酸化水素。

還元: 水素化ホウ素ナトリウムなどの還元剤。

主な生成物

アルベンダゾールスルホン: さらなる酸化によって生成されます。

アルベンダゾール: 還元によって生成されます。

置換ベンゾイミダゾール: 置換反応によって生成されます

科学研究への応用

アルベンダゾールオキシドは、科学研究において幅広い用途を持っています。

化学: ベンゾイミダゾール誘導体とその反応を研究するためのモデル化合物として使用されます。

生物学: 微小管形成の阻害における役割など、さまざまな生物系への影響について研究されています。

医学: 寄生虫感染症の治療に使用されており、免疫療法反応を誘導し、PD-L1のユビキチン媒介分解を促進することで、抗腫瘍剤としての可能性を示しています

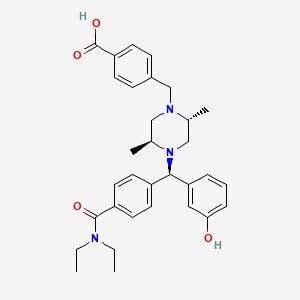

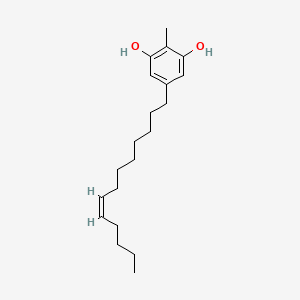

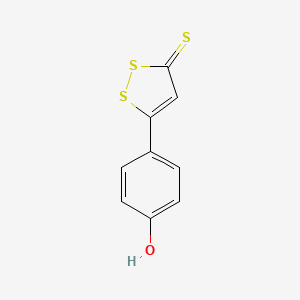

類似化合物との比較

アルベンダゾールオキシドは、メベンダゾールやチオベンゾールなどの他の駆虫剤を含むベンゾイミダゾール系化合物の一種です。これらの化合物と比較して、アルベンダゾールオキシドは、免疫療法反応を誘導する能力と、抗腫瘍剤としての可能性が特徴です。類似化合物には以下が含まれます。

メベンダゾール: 同様の作用機序を持つ別のベンゾイミダゾール駆虫剤ですが、薬物動態特性が異なります。

チオベンゾール: より幅広い活性スペクトルを持つベンゾイミダゾール誘導体ですが、免疫療法反応を誘導する効果は低いです .

アルベンダゾールオキシドは、駆虫作用と潜在的な抗腫瘍作用を組み合わせており、医療と科学研究の両方にとって貴重な化合物です。

特性

IUPAC Name |

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057768 | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | albendazole S-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54029-12-8, 122063-20-1, 122063-21-2 | |

| Record name | (±)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Albendazole sulfoxide against helminths?

A1: Albendazole sulfoxide, the active metabolite of Albendazole, exerts its anthelmintic effect by binding to β-tubulin in parasites. [] This binding disrupts microtubule polymerization, which is crucial for various cellular processes in helminths, ultimately leading to their immobilization and death.

Q2: How does the disruption of microtubule polymerization affect helminths?

A2: Microtubules are essential for a variety of cellular processes in helminths, including nutrient absorption, intracellular transport, and cell division. [] By disrupting microtubule polymerization, Albendazole sulfoxide effectively starves the parasites, disrupts their cellular functions, and prevents them from reproducing.

Q3: Is the effect of Albendazole sulfoxide on microtubules specific to helminths?

A3: While Albendazole sulfoxide exhibits higher affinity for β-tubulin in parasites compared to mammals, some studies suggest it can also interact with mammalian β-tubulin, albeit to a lesser extent. [] This interaction may contribute to certain side effects observed with Albendazole or Albendazole sulfoxide treatment.

Q4: What is the molecular formula and weight of Albendazole sulfoxide?

A4: The molecular formula of Albendazole sulfoxide is C12H15N3O3S. [] Its molecular weight is 281.34 g/mol. []

Q5: Are there any spectroscopic data available for Albendazole sulfoxide?

A5: Yes, several spectroscopic techniques have been employed to characterize Albendazole sulfoxide. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to specific functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and connectivity. []

Q6: What is known about the stability of Albendazole sulfoxide under different conditions?

A6: Studies have shown that Albendazole sulfoxide can be susceptible to degradation under certain conditions, such as exposure to light, heat, and acidic environments. [] Formulation strategies have been explored to enhance its stability and improve its bioavailability.

Q7: Can you elaborate on some of the formulation strategies employed to enhance the stability and bioavailability of Albendazole sulfoxide?

A7: Researchers have investigated various approaches to improve Albendazole sulfoxide delivery, including encapsulation in microspheres, [] incorporation into liposomes, [] and the development of controlled-release formulations. [] These strategies aim to protect the drug from degradation, enhance its solubility and absorption, and prolong its release for sustained therapeutic effect.

Q8: What are the main metabolic pathways of Albendazole sulfoxide?

A8: Albendazole sulfoxide is primarily metabolized in the liver to Albendazole sulfone, a largely inactive metabolite. [, , ] Both Albendazole sulfoxide and Albendazole sulfone are subsequently excreted in urine and bile. []

Q9: How does the presence of ruminal microflora affect the biotransformation of Albendazole and its metabolites?

A9: Studies utilizing artificial rumen models have demonstrated that ruminal microflora play a significant role in the biotransformation of Albendazole and its metabolites. [] These microorganisms contribute to the reductive metabolism of Albendazole sulfoxide back to Albendazole, potentially influencing the overall efficacy of orally administered benzimidazole anthelmintics. []

Q10: Has Albendazole sulfoxide demonstrated efficacy against Echinococcus multilocularis, the causative agent of alveolar echinococcosis?

A10: Yes, in vitro studies have shown that Albendazole sulfoxide effectively inhibits the growth and viability of Echinococcus multilocularis metacestodes. []

Q11: Are there any animal models used to evaluate the efficacy of Albendazole sulfoxide against specific parasites?

A11: Researchers utilize various animal models, including sheep, [, ] goats, [] and mice, [] to investigate the efficacy of Albendazole sulfoxide against different helminth infections. These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and therapeutic potential in vivo.

Q12: Is there evidence of resistance to Albendazole sulfoxide in helminth populations?

A12: Yes, unfortunately, resistance to Albendazole sulfoxide, like other benzimidazole anthelmintics, has been reported in various helminth species, including Haemonchus contortus. [] This highlights the importance of monitoring drug efficacy and implementing strategies to mitigate the development and spread of anthelmintic resistance.

Q13: What are the potential mechanisms underlying resistance to Albendazole sulfoxide in helminths?

A13: Several mechanisms have been proposed to contribute to Albendazole sulfoxide resistance, including mutations in the β-tubulin gene, [] increased drug efflux from parasite cells, and reduced drug uptake. [] Understanding these mechanisms is crucial for developing strategies to overcome resistance and preserve the effectiveness of anthelmintic drugs.

Q14: What analytical techniques are commonly employed to quantify Albendazole sulfoxide and its metabolites in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) absorbance, [, ] fluorescence detection, [] and tandem mass spectrometry (MS/MS), [, , ] are widely used for the sensitive and specific quantification of Albendazole sulfoxide and its metabolites in biological matrices, including plasma, [, , ] serum, [] bile, [] and tissues. []

Q15: Are there any alternative analytical techniques being explored for Albendazole sulfoxide analysis?

A15: Besides HPLC-based methods, researchers are exploring alternative techniques like chiral electrokinetic chromatography for separating and quantifying Albendazole sulfoxide enantiomers, [] providing further insights into the drug's pharmacokinetic profile and potential differences in enantiomer activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate](/img/structure/B1665613.png)

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)

![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)